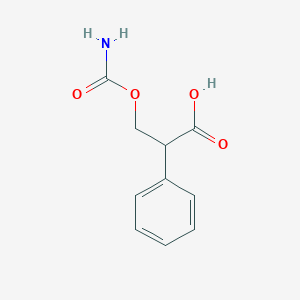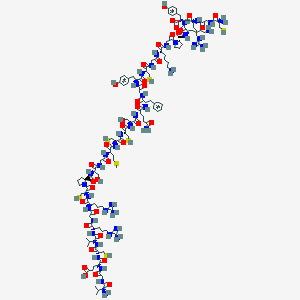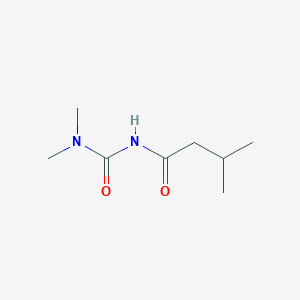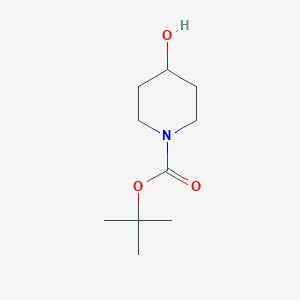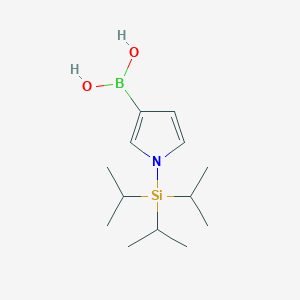
Acide 1-(triisopropylsilyl)pyrrole-3-boronique
Vue d'ensemble
Description
1-(Triisopropylsilyl)pyrrole-3-boronic acid (TIPS-Pyrrole-3-Boronic Acid or TIPS-PBA) is a novel boronic acid derivative that has recently been developed as a synthetic reagent for use in a variety of scientific research applications. TIPS-PBA has been found to have a wide range of biochemical and physiological effects due to its unique properties, and is a promising tool for researchers seeking to explore new pathways and applications.
Applications De Recherche Scientifique
Synthèse organique et réactions de couplage croisé
L'acide 1-(triisopropylsilyl)pyrrole-3-boronique sert de bloc de construction polyvalent en synthèse organique. Les chercheurs l'utilisent pour les réactions de couplage croisé de Suzuki-Miyaura, où il se couple avec des halogénures d'aryle ou de vinyle pour former des liaisons C-C. Cette méthode permet la création de molécules complexes, telles que des intermédiaires pharmaceutiques .
Matériaux fonctionnels et polymères
La partie acide boronique de ce composé contribue à sa réactivité. Les scientifiques explorent son utilisation dans la conception de matériaux fonctionnels, y compris des capteurs, des catalyseurs et des polymères. Par exemple, il peut être incorporé dans des matrices polymères pour des systèmes d'administration de médicaments ou des matériaux sensibles .
Chimie médicinale et découverte de médicaments
Les chercheurs étudient les dérivés de l'this compound comme candidats médicaments potentiels. En modifiant sa structure, ils visent à développer de nouvelles thérapies pour diverses maladies. L'atome de bore facilite les interactions avec les cibles biologiques, ce qui en fait un échafaudage attrayant pour la chimie médicinale .
Chimie hétérocyclique
Le cycle pyrrole dans ce composé fait partie d'un système hétérocyclique. Les scientifiques explorent sa réactivité dans la construction d'autres hétérocycles, tels que les pyrroles fusionnés ou les pyrrolo[3,4-c]pyrazoles. Ces composés présentent souvent des activités biologiques intéressantes et sont pertinents dans la conception de médicaments .
Matériaux pour l'électronique organique
En raison de son système π-conjugué, l'this compound peut être incorporé dans des dispositifs électroniques organiques. Les chercheurs étudient son potentiel en tant que matériau semi-conducteur pour les transistors à effet de champ organiques (OFET) ou la photovoltaïque organique (OPV). Sa nature riche en électrons améliore les propriétés de transport de charge .
Capteurs à base d'acide boronique
Les acides boroniques sont connus pour leur affinité pour les diols et les sucres. Les scientifiques exploitent cette propriété en immobilisant l'this compound sur des surfaces pour créer des capteurs de glucose, de catécholamines ou d'autres analytes. Ces capteurs trouvent des applications dans la surveillance environnementale, le diagnostic clinique et la biotechnologie .
Safety and Hazards
Propriétés
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-55-7 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)





